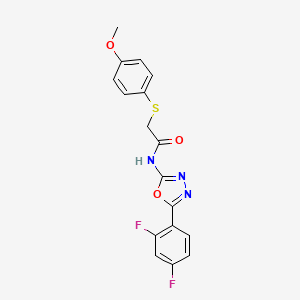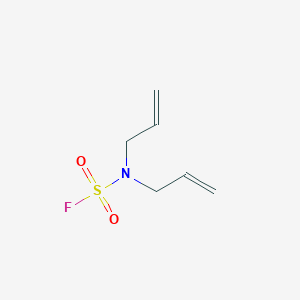
N,N-di-2-propen-1-yl-Sulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-di-2-propen-1-yl-Sulfamoyl fluoride is a chemical compound with the molecular formula C6H10FNO2S and a molecular weight of 179.21 g/mol . This compound is characterized by the presence of a sulfamoyl fluoride group attached to a di-2-propen-1-yl moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di-2-propen-1-yl-Sulfamoyl fluoride typically involves the reaction of sulfamoyl chloride with di-2-propen-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N,N-di-2-propen-1-yl-Sulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N,N-di-2-propen-1-yl-Sulfamoyl azide, N,N-di-2-propen-1-yl-Sulfamoyl thiocyanate, and N,N-di-2-propen-1-yl-Sulfamoyl amines.
Oxidation and Reduction: Products include sulfonyl derivatives and sulfide derivatives.
Aplicaciones Científicas De Investigación
N,N-di-2-propen-1-yl-Sulfamoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl and sulfide derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfamoyl groups.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-di-2-propen-1-yl-Sulfamoyl fluoride involves the interaction of the sulfamoyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-di-2-propen-1-yl-Sulfamoyl chloride
- N,N-di-2-propen-1-yl-Sulfamoyl bromide
- N,N-di-2-propen-1-yl-Sulfamoyl iodide
Comparison
N,N-di-2-propen-1-yl-Sulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less reactive towards nucleophiles, making it more stable under certain conditions. This stability can be advantageous in specific applications where controlled reactivity is desired .
Propiedades
Fórmula molecular |
C6H10FNO2S |
|---|---|
Peso molecular |
179.21 g/mol |
Nombre IUPAC |
N,N-bis(prop-2-enyl)sulfamoyl fluoride |
InChI |
InChI=1S/C6H10FNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 |
Clave InChI |
YOWMMNJZTACASQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=C)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
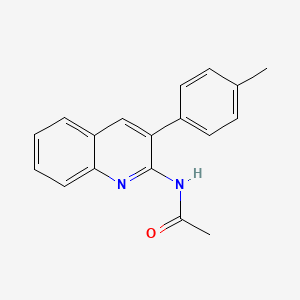
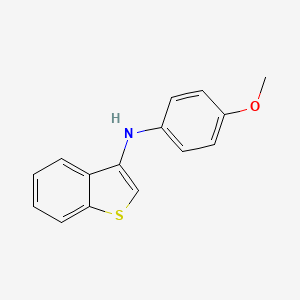
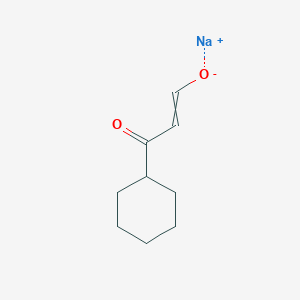
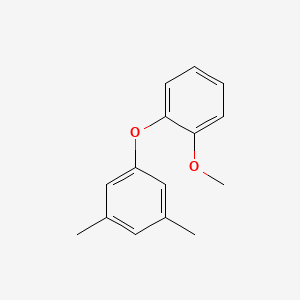
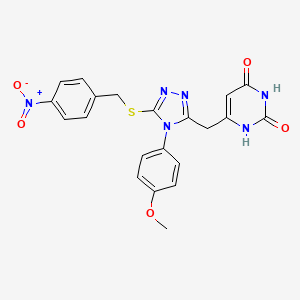
![N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide](/img/structure/B14121751.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
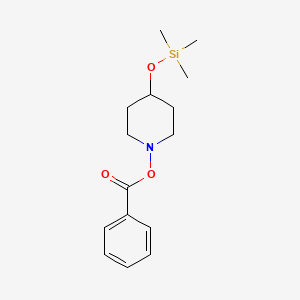
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121773.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
![2-[1-(3,4-Dimethylphenoxy)ethyl]-6-nitro-1H-benzimidazole](/img/structure/B14121788.png)
